molecular formula C22H22N4O B2982029 1-(2,3-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894994-42-4

1-(2,3-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2982029
CAS No.: 894994-42-4
M. Wt: 358.445
InChI Key: GKTKASNOYZNBCN-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by dual aromatic substitution: a 2,3-dimethylphenyl group at position 1 and a 2,5-dimethylphenylmethyl moiety at position 3. The compound belongs to a class of fused heterocycles known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Synthetic routes for such compounds typically involve condensation reactions between pyrazolo-oxazinones and aromatic amines under reflux conditions, as exemplified in .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-14-8-9-16(3)18(10-14)12-25-13-23-21-19(22(25)27)11-24-26(21)20-7-5-6-15(2)17(20)4/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTKASNOYZNBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features which may contribute to various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C19H20N4O
  • Molecular Weight : 320.39 g/mol
  • IUPAC Name : 1-(2,3-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent. Key areas of interest include:

  • Antitumor Activity : Pyrazolo-pyrimidine derivatives are known to exhibit significant antitumor effects. In particular, compounds similar to 1-(2,3-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one have shown promising results against various cancer cell lines due to their ability to inhibit critical pathways involved in tumor growth and survival.
  • Anti-inflammatory Effects : Research indicates that pyrazolo derivatives can modulate inflammatory responses. The specific mechanisms involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial activity against a range of pathogens. This is particularly relevant in the context of rising antibiotic resistance.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. The following table summarizes key structural features and their effects on activity:

Structural FeatureEffect on Activity
2,3-Dimethylphenyl GroupEnhances binding affinity to target enzymes
2,5-Dimethylphenyl GroupIncreases lipophilicity and cellular uptake
Pyrazolo-Pyrimidine CoreEssential for anticancer activity

Case Studies and Research Findings

  • Antitumor Studies : A study conducted on various pyrazolo-pyrimidine compounds demonstrated that modifications at the 5-position significantly increased cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with standard chemotherapy agents like doxorubicin showed a synergistic effect, enhancing overall efficacy.
  • Anti-inflammatory Research : In a series of experiments assessing the anti-inflammatory properties of pyrazolo derivatives, it was found that compounds with a similar structure to 1-(2,3-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one effectively reduced edema in animal models.
  • Antimicrobial Activity : A recent screening of antimicrobial activity revealed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The pyrazolo[3,4-d]pyrimidin-4-one core is a common scaffold, but substituent variations significantly influence physicochemical and pharmacological profiles. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 1-(2,3-Dimethylphenyl), 5-[(2,5-dimethylphenyl)methyl] C23H22N4O 370.45 Electron-donating methyl groups
1-(Thiolan-3-yl)-5-[(3,4-dichlorophenyl)methyl] () 1-(Thiolan-3-yl), 5-(3,4-dichlorophenyl)methyl C18H16Cl2N4O3S 443.31 Chlorine substituents (electron-withdrawing)
6-Ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl) () 6-Ethyl, 5-(3-fluoro-4-methylphenyl), 1-(4-methylphenyl) C21H19FN4O 362.40 Fluorine and ethyl groups
5-[(4-Nitrophenyl)methyl] derivative () 5-[(4-Nitrophenyl)methyl] C20H17N5O3 375.38 Nitro group (strong electron-withdrawing)

Key Observations :

  • Fluorine in ’s compound may increase metabolic stability and bioavailability due to its electronegativity and small atomic radius .
  • Chlorine in ’s analogue could improve target binding via halogen bonding but may reduce solubility .

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be drawn from analogues:

  • Anticancer Potential: ’s compound was evaluated in silico for fascin protein inhibition, a cancer metastasis target . The dichlorophenyl group may enhance binding affinity compared to the target’s dimethylphenyl groups.
  • The target compound lacks coumarin but retains aromaticity for π-π interactions.
  • Neuroactive and Anti-inflammatory Effects: Pyrazolo[3,4-b]pyridines () and thienopyrimidines () show neuroactivity, suggesting the target’s dimethylaryl groups might modulate similar pathways .

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